3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde
Overview
Description
3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring a hydroxyethoxy group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds through an etherification process, where the hydroxy group of ethylene glycol reacts with the aldehyde group of 4-methoxybenzaldehyde to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and hydroxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(2-Hydroxyethoxy)-4-methoxybenzoic acid.
Reduction: 3-(2-Hydroxyethoxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyethoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethoxy)propanoic acid
- 2-(2-Methoxyethoxy)acetic acid
- Methoxyacetic acid
- 3-Methoxypropionic acid .
Uniqueness
3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde is unique due to the presence of both hydroxyethoxy and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. These functional groups enhance its solubility in polar solvents and its reactivity in various chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-(2-hydroxyethoxy)-4-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRMLRGPYHHCQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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